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Compound of Interest

Compound Name: Fmoc-His(Trt)-OH

Cat. No.: B557072

For Researchers, Scientists, and Drug Development Professionals

Na-(9-Fluorenylmethoxycarbonyl)-Nt-trityl-L-histidine, commonly abbreviated as Fmoc-
His(Trt)-OH, is a pivotal building block in solid-phase peptide synthesis (SPPS). Its unique
structure, featuring two distinct protecting groups, allows for the precise incorporation of
histidine residues into peptide chains while preventing unwanted side reactions. This technical
guide provides a comprehensive overview of the chemical properties, structure, and
experimental applications of Fmoc-His(Trt)-OH.

Core Chemical and Physical Properties

Fmoc-His(Trt)-OH is a white to off-white solid powder.[1] The fluorenylmethoxycarbonyl
(Fmoc) group on the a-amino group provides base-labile protection, while the bulky trityl (Trt)
group safeguards the imidazole side chain of histidine from undesired reactions during peptide
synthesis.[2][3] The Trt group is readily removed under acidic conditions at the final cleavage
step.[1]

A summary of its key chemical and physical properties is presented in the table below for easy
reference.
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Property Value References
Molecular Formula Ca0H33N304 [1114]
Molecular Weight 619.71 g/mol [1][2]
Appearance White to off-white solid powder  [1][2]
Melting Point 150-155 °C [1][5]

Soluble in Chloroform,
B Dichloromethane, Ethyl
Solubility [1]
Acetate, DMSO, Acetone.

Slightly soluble in water.

. . [0]?°/D +87+5°, c=1in
Optical Activity Hlorof [6]
chloroform

CAS Number 109425-51-6 [1][2]

Chemical Structure

The structure of Fmoc-His(Trt)-OH is characterized by the histidine amino acid core with the a-
amino group protected by an Fmoc moiety and the imidazole ring's tau (1) nitrogen protected by
a trityl group.
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Chemical Structure of Fmoc-His(Trt)-OH
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Caption: Structure of Fmoc-His(Trt)-OH.

Experimental Protocols in Solid-Phase Peptide
Synthesis (SPPS)

Fmoc-His(Trt)-OH is a cornerstone for the synthesis of histidine-containing peptides via the
Fmoc/tBu strategy.[3] The following sections detail the key experimental steps for its
application.
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Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical

step to allow for the coupling of the next amino acid.

Methodology:

Resin Swelling: Swell the peptide-resin in a suitable solvent such as N,N-dimethylformamide
(DMF) or dichloromethane (DCM).

Deprotection Solution: Prepare a 20% solution of piperidine in DMF.

Treatment: Treat the swelled resin with the 20% piperidine in DMF solution.

Incubation: Gently agitate the mixture at room temperature for 5-20 minutes. The completion
of the reaction can be monitored by UV spectroscopy by detecting the release of the
dibenzofulvene-piperidine adduct.

Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and the
byproducts.

Coupling Reaction

The coupling of Fmoc-His(Trt)-OH to the deprotected N-terminus of the peptide-resin requires

activation of its carboxyl group. Histidine is prone to racemization during activation, a side

reaction that can be minimized by the choice of coupling reagents and conditions.[7][8]

Methodology:

Activation:

o Dissolve Fmoc-His(Trt)-OH (e.g., 3-5 equivalents relative to the resin loading) in DMF.

o Add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate) (e.g., 3-5 equivalents).[5]

o Add a base, typically N,N-diisopropylethylamine (DIPEA) (e.g., 6-10 equivalents).
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o To suppress racemization, an additive like 1-hydroxybenzotriazole (HOBt) or 6-CI-HOBt
can be included.[8] The use of DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-
one) as a coupling reagent is also reported to be effective in minimizing racemization for
Fmoc-His(Trt)-OH.[9]

o Allow the activation to proceed for a few minutes.

e Coupling:
o Add the activated Fmoc-His(Trt)-OH solution to the deprotected peptide-resin.
o Agitate the mixture at room temperature for 1-2 hours.

» Monitoring: The completion of the coupling reaction can be monitored using a qualitative test
such as the Kaiser test.

» Washing: After the reaction is complete, thoroughly wash the resin with DMF to remove
excess reagents and byproducts.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the
side-chain protecting groups, including the Trityl group from histidine, are removed.

Methodology:
» Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

o Cleavage Cocktail: Prepare a cleavage cocktail. Acommon cocktail for peptides containing
Trt-protected residues is Reagent B, which consists of trifluoroacetic acid (TFA), water,
phenol, and triisopropylsilane (TIS).[10] The composition is typically 88% TFA, 5% phenol,
5% water, and 2% TIS. TIS acts as a scavenger to trap the released trityl cations, preventing
side reactions.[4]

» Cleavage Reaction:

o Treat the dried peptide-resin with the cleavage cocktail.
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o Incubate the mixture at room temperature with occasional agitation for 2-4 hours. The
appearance of a yellow color indicates the release of the trityl cation.[11]

o Peptide Precipitation:
o Filter the resin and collect the filtrate containing the cleaved peptide.
o Precipitate the peptide by adding cold diethyl ether.

« Isolation and Purification:
o Centrifuge the mixture to pellet the precipitated peptide.

o Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved
byproducts.

o Dry the crude peptide and purify it using techniques such as reverse-phase high-
performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for incorporating a single Fmoc-His(Trt)-
OH residue in an SPPS cycle.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://tools.thermofisher.com/content/sfs/brochures/cms_040654.pdf
https://www.benchchem.com/product/b557072?utm_src=pdf-body
https://www.benchchem.com/product/b557072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Start with Peptide-Resin
(Free N-terminus)

Fmoc Deprotection
(20% Piperidine/DMF)

Wash (DMF)

Coupling:
Fmoc-His(Trt)-OH
+ Activating Agents (e.g., HATU/DIPEA)

Wash (DMF)

Cycle Complete
(Ready for next amino acid or final cleavage)

Click to download full resolution via product page

Caption: SPPS Cycle for Fmoc-His(Trt)-OH.

Signaling Pathways

Fmoc-His(Trt)-OH is a synthetic amino acid derivative and is not directly involved in biological
signaling pathways. Its utility lies in the synthesis of peptides that may act as agonists,
antagonists, or modulators of various signaling pathways. The histidine residue, once
deprotected, can play a crucial role in the biological activity of the final peptide due to its unique
acid-base properties and its ability to coordinate with metal ions. The logical relationship in its
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application is therefore within the synthetic workflow to produce these biologically active
peptides.
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Caption: Role of Fmoc-His(Trt)-OH in Peptide-Mediated Signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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